molecular formula C17H22N2O5 B14572439 Diethyl [3-(2-oxopyrrolidin-1-yl)anilino]propanedioate CAS No. 61372-80-3

Diethyl [3-(2-oxopyrrolidin-1-yl)anilino]propanedioate

Cat. No.: B14572439
CAS No.: 61372-80-3
M. Wt: 334.4 g/mol
InChI Key: IWACPZIFXWEZMF-UHFFFAOYSA-N
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Description

Diethyl [3-(2-oxopyrrolidin-1-yl)anilino]propanedioate is a chemical compound that features a pyrrolidinone ring attached to an aniline derivative, with diethyl propanedioate as the ester component

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [3-(2-oxopyrrolidin-1-yl)anilino]propanedioate typically involves the reaction of diethyl propanedioate with an appropriate aniline derivative and a pyrrolidinone precursor. The reaction conditions often include the use of a base, such as sodium ethoxide, to deprotonate the diethyl propanedioate, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with the aniline derivative, followed by cyclization to form the pyrrolidinone ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl [3-(2-oxopyrrolidin-1-yl)anilino]propanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized aniline derivatives, while reduction could produce reduced pyrrolidinone compounds. Substitution reactions can result in a variety of substituted aniline or pyrrolidinone derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Diethyl [3-(2-oxopyrrolidin-1-yl)anilino]propanedioate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The exact molecular targets and pathways involved are still under investigation, with ongoing research aiming to elucidate these mechanisms in detail.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [3-(2-oxopyrrolidin-1-yl)anilino]propanedioate is unique due to its combination of a pyrrolidinone ring with an aniline derivative and diethyl propanedioate. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61372-80-3

Molecular Formula

C17H22N2O5

Molecular Weight

334.4 g/mol

IUPAC Name

diethyl 2-[3-(2-oxopyrrolidin-1-yl)anilino]propanedioate

InChI

InChI=1S/C17H22N2O5/c1-3-23-16(21)15(17(22)24-4-2)18-12-7-5-8-13(11-12)19-10-6-9-14(19)20/h5,7-8,11,15,18H,3-4,6,9-10H2,1-2H3

InChI Key

IWACPZIFXWEZMF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC1=CC(=CC=C1)N2CCCC2=O

Origin of Product

United States

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